molecular formula C12H24N2O B15068322 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine

Cat. No.: B15068322
M. Wt: 212.33 g/mol
InChI Key: WLEJSTDJPLZDDI-RYUDHWBXSA-N
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Description

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is a complex organic compound that features both a piperidine and an azetidine ring Piperidine is a six-membered heterocyclic amine, while azetidine is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve hydrogenation or cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or ester .

Scientific Research Applications

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of azetidine and piperidine rings on biological systems.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its effects on the central nervous system.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological effects, although its exact mechanism is still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is unique due to the combination of both piperidine and azetidine rings in its structure. This dual-ring system may confer unique biological properties and make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-[(2S,3S)-3-methoxy-1-propan-2-ylazetidin-2-yl]piperidine

InChI

InChI=1S/C12H24N2O/c1-9(2)14-8-11(15-3)12(14)10-4-6-13-7-5-10/h9-13H,4-8H2,1-3H3/t11-,12-/m0/s1

InChI Key

WLEJSTDJPLZDDI-RYUDHWBXSA-N

Isomeric SMILES

CC(C)N1C[C@@H]([C@@H]1C2CCNCC2)OC

Canonical SMILES

CC(C)N1CC(C1C2CCNCC2)OC

Origin of Product

United States

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